molecular formula C7H15ClN2O2 B13984992 3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride

3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride

Cat. No.: B13984992
M. Wt: 194.66 g/mol
InChI Key: ZIFGRDFPWLKNCS-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . This compound is known for its unique structure, which includes an amino group, a cyclopropyl group, and a hydroxybutanamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the amino group: This step often involves the use of an amination reaction, where an amine is introduced to the molecule.

    Formation of the butanamide moiety: This can be achieved through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions. The hydroxy group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

3-amino-4-cyclopropyl-2-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-5(3-4-1-2-4)6(10)7(9)11;/h4-6,10H,1-3,8H2,(H2,9,11);1H

InChI Key

ZIFGRDFPWLKNCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(C(=O)N)O)N.Cl

Origin of Product

United States

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